7-methoxy-1H-indazole-5-carboxylic acid

Overview

Description

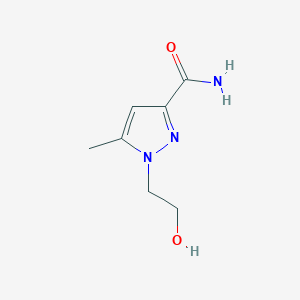

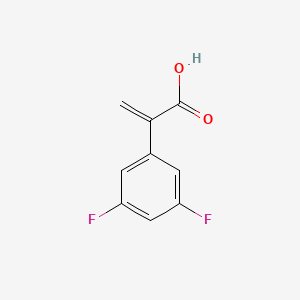

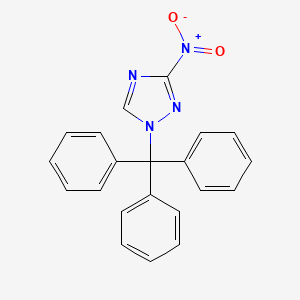

7-Methoxy-1H-indazole-5-carboxylic acid (7-MICA) is an organic compound belonging to the family of indazole carboxylic acids. It is a colorless to yellowish crystalline solid with a molecular formula of C9H7NO3 and a molecular weight of 179.15 g/mol. 7-MICA is a versatile compound that has been used in many different scientific disciplines, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

7-methoxy-1H-indazole-5-carboxylic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 7-methoxy-1H-indazole-5-carboxylic acid is commonly used as a starting material for the synthesis of other organic compounds. In biochemistry, it has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs. In pharmacology, 7-methoxy-1H-indazole-5-carboxylic acid has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the metabolism and toxicity of drugs.

Mechanism of Action

7-methoxy-1H-indazole-5-carboxylic acid has been found to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4. CYP3A4 is an important enzyme involved in the metabolism of drugs, and its inhibition can lead to increased levels of drugs in the body. 7-methoxy-1H-indazole-5-carboxylic acid has also been found to inhibit the enzyme epoxide hydrolase, which is involved in the metabolism of toxic compounds.

Biochemical and Physiological Effects

7-methoxy-1H-indazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-methoxy-1H-indazole-5-carboxylic acid can inhibit the growth of cancer cells and induce apoptosis (cell death). In vivo studies have demonstrated that 7-methoxy-1H-indazole-5-carboxylic acid can reduce inflammation and improve glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

7-methoxy-1H-indazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a high purity. Additionally, it is stable and does not require special storage conditions. However, 7-methoxy-1H-indazole-5-carboxylic acid has some limitations for use in laboratory experiments. It is a relatively weak inhibitor of CYP3A4 and epoxide hydrolase, and its effects may not be significant in some experiments.

Future Directions

The potential applications of 7-methoxy-1H-indazole-5-carboxylic acid are still being explored. Future research could focus on developing new synthetic methods for the production of 7-methoxy-1H-indazole-5-carboxylic acid, as well as investigating its potential as an inhibitor of other enzymes and its effects on other biochemical and physiological processes. Additionally, further in vivo studies could be conducted to assess the safety and efficacy of 7-methoxy-1H-indazole-5-carboxylic acid as a therapeutic agent. Finally, 7-methoxy-1H-indazole-5-carboxylic acid could be explored as a potential tool for drug discovery and development.

properties

IUPAC Name |

7-methoxy-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-7-3-5(9(12)13)2-6-4-10-11-8(6)7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHCRDTVUZMAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-1H-indazole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)